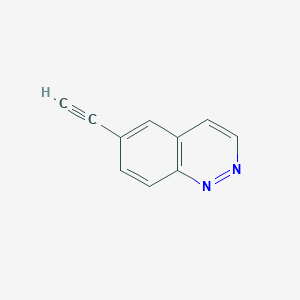![molecular formula C6H6N4O B15072277 7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 93587-28-1](/img/structure/B15072277.png)
7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its structural similarity to purines, which are essential components of nucleic acids. The presence of both pyrrole and pyrimidine rings in its structure makes it a versatile scaffold for various biological and chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrrolopyrimidine core through a series of nucleophilic substitution and cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The amino group can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydrogenated derivatives, and various substituted pyrrolopyrimidines, depending on the specific reagents and conditions used.
科学的研究の応用
7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists due to its structural similarity to purines.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or antagonist by binding to the active sites of these targets, thereby blocking their activity. The specific pathways involved depend on the particular application and target molecule.
類似化合物との比較
Similar Compounds
7-Deazaadenine: This compound is structurally similar to 7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one and shares many of its biological activities.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds also exhibit similar chemical and biological properties due to their analogous structures.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an amino group at the 7-position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
93587-28-1 |
|---|---|
分子式 |
C6H6N4O |
分子量 |
150.14 g/mol |
IUPAC名 |
7-amino-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H6N4O/c7-3-1-8-5-4(3)9-2-10-6(5)11/h1-2,8H,7H2,(H,9,10,11) |
InChIキー |
CNNYNTMWXPXZEP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=C(N1)C(=O)NC=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


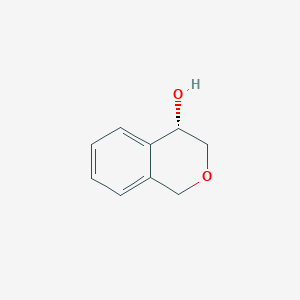
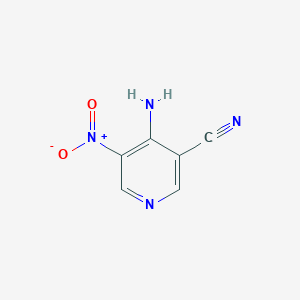

![2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine](/img/structure/B15072213.png)

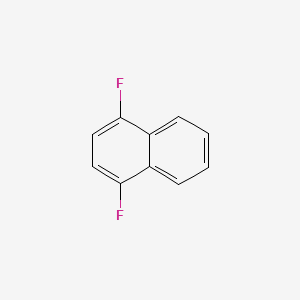
![(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid](/img/structure/B15072226.png)
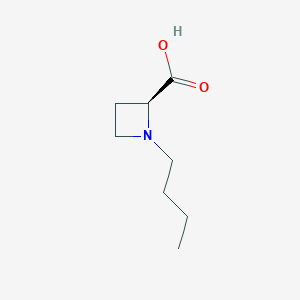
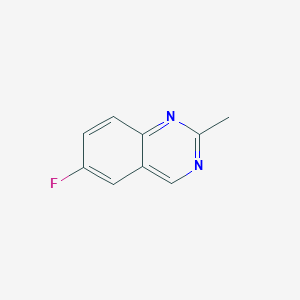
![Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one](/img/structure/B15072249.png)

![5-Methylfuro[2,3-d]pyridazin-4(5H)-one](/img/structure/B15072273.png)
![5-Methoxy-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072280.png)
